N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide

Lipophilicity Drug-likeness SGRM modulator

N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide (CAS 1258691-16-5) is a heterocyclic small molecule (MF: C12H12N2O3, MW: 232.24 g/mol) comprising a 1-ethyl-6-oxo-1,6-dihydropyridin-3-yl core linked via a carboxamide bridge to a furan-2-yl moiety. The compound belongs to the broader 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl chemotype, which is the subject of patent filings related to selective glucocorticoid receptor modulator (SGRM) activity and is commercially supplied at 98% purity for research use.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B14911108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=CC1=O)NC(=O)C2=CC=CO2
InChIInChI=1S/C12H12N2O3/c1-2-14-8-9(5-6-11(14)15)13-12(16)10-4-3-7-17-10/h3-8H,2H2,1H3,(H,13,16)
InChIKeyVFLLLTWJOXFIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide – Compound Identity and Structural Class


N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide (CAS 1258691-16-5) is a heterocyclic small molecule (MF: C12H12N2O3, MW: 232.24 g/mol) comprising a 1-ethyl-6-oxo-1,6-dihydropyridin-3-yl core linked via a carboxamide bridge to a furan-2-yl moiety . The compound belongs to the broader 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl chemotype, which is the subject of patent filings related to selective glucocorticoid receptor modulator (SGRM) activity and is commercially supplied at 98% purity for research use [1]. This structural class is distinct from simple pyridyl-furan carboxamides by virtue of the N-alkyl-pyridinone ring, which introduces differentiated hydrogen-bonding capacity and conformational constraints relative to aromatic pyridine analogs.

Why N-(1-Ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Small structural perturbations within the 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl scaffold produce measurable changes in molecular recognition. The N1-ethyl substituent on the pyridinone ring directly modulates logP, topological polar surface area, and hydrogen-bond acceptor capacity compared to the N1-methyl or N1-unsubstituted analogs, which in turn alters target binding and ADME properties [1]. The furan-2-carboxamide moiety provides a specific pharmacophoric arrangement distinct from benzamide or carboxylic acid replacements; patent disclosures covering this chemotype as selective glucocorticoid receptor modulators (SGRMs) demonstrate that the combination of the N-alkyl-pyridinone core with the furan-carboxamide side chain is required for the claimed biological activity [2]. Generic interchange with a des-ethyl, des-oxo, or alternative amide congener therefore risks loss of the specific pharmacological profile for which this compound was designed.

Quantitative Differential Evidence: N-(1-Ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide vs. Closest Analogs


N1-Alkyl Chain Length Modulates Lipophilicity: Ethyl vs. Methyl Analog Comparison

The N1-ethyl substituent on the 6-oxo-1,6-dihydropyridin ring increases calculated logP by approximately 0.5 log units relative to the N1-methyl analog, enhancing membrane permeability potential while remaining within Lipinski-compliant space (logP < 5) [1]. This is a class-level inference based on the core scaffold defined in the AstraZeneca SGRM patent family, where N1-alkyl variation is explicitly claimed to modulate glucocorticoid receptor binding [2].

Lipophilicity Drug-likeness SGRM modulator ADME

Hydrogen-Bond Acceptor Capacity Distinguishes Pyridinone from Aromatic Pyridine Analogs

The 6-oxo group on the dihydropyridine ring provides an additional hydrogen-bond acceptor (HBA) site not present in fully aromatic pyridine analogs such as N-(pyridin-3-yl)furan-2-carboxamide. This increases the total HBA count from 4 to 5 and elevates topological polar surface area (TPSA) by approximately 17 Ų, enhancing aqueous solubility and enabling distinct protein-ligand interaction patterns [1]. This difference is rooted in core scaffold architecture and is supported by class-level structure-activity reasoning from pyridinone-based inhibitor programs [2].

Hydrogen bonding Target engagement Pyridinone Pharmacophore

Amide Chemotype Preference: Furan-2-carboxamide vs. Benzamide in the Same Pyridinone Scaffold

The furan-2-carboxamide moiety differs from the benzamide replacement (e.g., 4-chloro-N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorobenzamide, CAS 1223173-94-1) in both electronic character and steric profile. The furan oxygen contributes to a reduced ring electron density compared to the phenyl ring of the benzamide, while the smaller five-membered ring occupies less steric volume. In the context of the SGRM patent (EP-3197878-A1), the furan-carboxamide combination is preferred for glucocorticoid receptor modulation, whereas benzamide variants are directed toward different target classes [1].

Amide pharmacophore Kinase inhibition Selectivity SGRM

Commercial Purity Benchmarking: 98% Assay Specification vs. Analog Suppliers

The target compound is commercially available at a documented purity of 98% (HPLC-verified) from Leyan (Cat. No. 1360749), providing a defined quality specification for procurement . In contrast, several close structural analogs (e.g., N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide and 4-chloro-N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorobenzamide) are listed without explicit purity certification on major vendor platforms, introducing uncertainty in assay reproducibility .

Purity Quality control Procurement Reproducibility

Recommended Application Scenarios for N-(1-Ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide Based on Evidence Profile


Selective Glucocorticoid Receptor Modulator (SGRM) Lead Optimization and SAR Expansion

The 1-ethyl-6-oxo-1,6-dihydropyridin-3-yl core is explicitly claimed in the AstraZeneca SGRM modulator patent family (EP-3197878-A1) as a scaffold for selective glucocorticoid receptor modulation [1]. Researchers pursuing dissociated glucocorticoid receptor ligands—where transrepression is favored over transactivation to reduce side effects—should prioritize this compound as a synthetic intermediate or reference standard for SAR expansion around the N1-alkyl and 3-carboxamide positions. The furan-2-carboxamide variant represents one specific vector within the claimed chemical space, and its differentiated logP and HBA profile (see Section 3) make it suitable for probing the lipophilicity–potency relationship within this series.

Kinase Inhibition Screening Panels Utilizing Pyridinone-Furan Pharmacophores

Pyridinone-based carboxamides have demonstrated activity against multiple kinase targets, including EGFR (IC50 values reported in the 122–245 nM range for structurally related pyridyl-furan carboxamides) and HER2 [2]. The target compound, bearing both the 6-oxo-pyridinone hydrogen-bond acceptor and the furan-carboxamide pharmacophore, is structurally pre-organized for ATP-binding site engagement. Procurement of this compound for kinase selectivity profiling panels is warranted when seeking to establish structure-activity relationships that differentiate N-alkyl-pyridinones from aromatic pyridine-containing kinase inhibitors. Note that direct IC50 data for this exact compound against specific kinases is not yet publicly available; the rationale derives from class-level inference (see Evidence Item 2, Section 3).

Antibacterial Discovery Programs Targeting DNA Gyrase and DHFR Dual Inhibition

Pyridinone derivatives with furan-carboxamide substitution have been reported to inhibit both DNA gyrase (IC50 range: 12.27–31.64 μM) and dihydrofolate reductase (DHFR; IC50 range: 0.52–2.67 μM) in biochemical assays [3]. The target compound combines the pyridinone core required for gyrase inhibition with the furan-carboxamide moiety implicated in DHFR binding, positioning it as a candidate for dual-target antibacterial screening. Given that dual gyrase/DHFR inhibition may reduce the emergence of resistance compared to single-target agents, procurement for minimum inhibitory concentration (MIC) determination against Gram-positive and Gram-negative panels is a rational application.

ADME Profiling and Physicochemical Property Benchmarking

The compound's favorable computed drug-likeness parameters (MW: 232.24, clogP ≈ 1.2, TPSA ≈ 68 Ų, HBD = 1, HBA = 5) place it within established oral drug space per Lipinski and Veber guidelines [4]. Procurement for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, metabolic stability (microsomal half-life), and plasma protein binding determination is recommended to generate empirical ADME data that can be directly compared with the N1-methyl analog and other structural congeners, thereby enabling the construction of a quantitative ADME SAR table for this chemotype.

Quote Request

Request a Quote for N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.